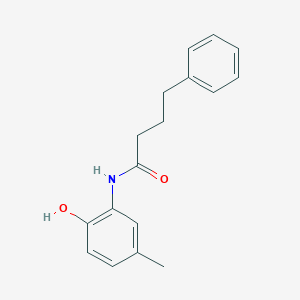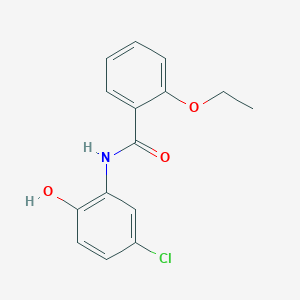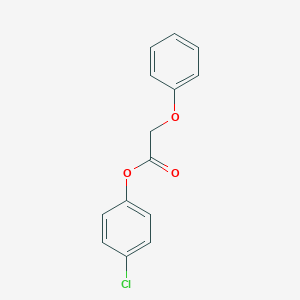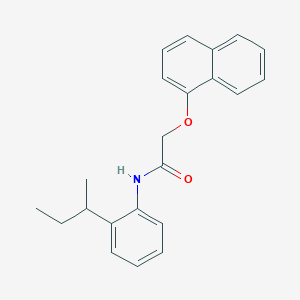![molecular formula C18H20ClNO B291011 N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPA is a member of the phenylacetamide family of compounds, which have been shown to have a variety of biological activities. In
Applications De Recherche Scientifique
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have a variety of scientific research applications. One of the most well-known applications is its use as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that have been shown to have a variety of physiological effects. By inhibiting FAAH, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can increase the levels of endocannabinoids in the body, which can have a variety of potential therapeutic effects.
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have potential as a treatment for anxiety and depression, as well as for the management of pain.
Mécanisme D'action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is primarily through its inhibition of FAAH. By inhibiting FAAH, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide increases the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors can lead to a variety of physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. These effects can include analgesia, anti-inflammatory effects, and anxiolytic effects. N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have potential as a treatment for depression and anxiety, as well as for the management of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of pure N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in large quantities. Additionally, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further research.
One limitation of using N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its selectivity for FAAH. While this selectivity can be an advantage in some experiments, it can also limit the potential applications of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. Additionally, the effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide on endocannabinoid levels can vary depending on the context, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. One area of interest is the development of more selective inhibitors of FAAH, which could allow for more precise modulation of endocannabinoid levels. Additionally, further research is needed to fully understand the physiological effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide could allow for the production of new analogs with potentially improved properties.
Méthodes De Synthèse
The synthesis of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves the reaction between 4-chlorobenzoyl chloride and 2-sec-butylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. This synthesis method has been well established and has been used by many researchers to produce N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide for their experiments.
Propriétés
Formule moléculaire |
C18H20ClNO |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO/c1-3-13(2)16-6-4-5-7-17(16)20-18(21)12-14-8-10-15(19)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Clé InChI |
MOWOTHYQJOBOQL-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



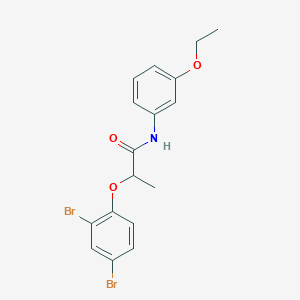
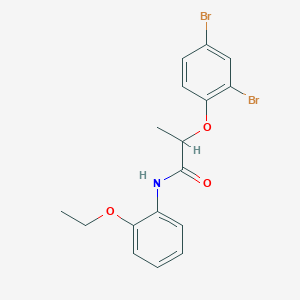
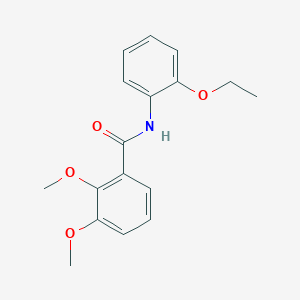
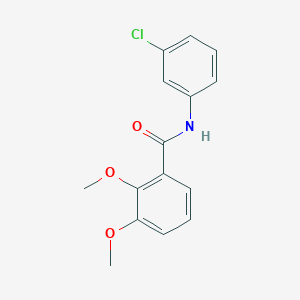



![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
